Sub-Nanomolar Potency Advantage Over Structurally Similar Triazolothienopyrimidines
UT-B-IN-1 (the parent compound '1') inhibits mouse UT-B-mediated urea transport with an IC50 of 25.1 nM [1]. In a subsequent optimization study of 11 targeted analogs, the best compound identified (3k) achieved IC50 values of 23 nM (mouse) and 15 nM (human) [2]. While 3k offers a modest potency improvement, the 1.1-fold difference in mouse UT-B inhibition is marginal. More critically, the direct parent compound (1) served as the benchmark for all subsequent analog development, and its IC50 of 25.1 nM remains a gold-standard reference point for the class . Researchers requiring the most widely validated and referenced triazolothienopyrimidine should select UT-B-IN-1, as it is the foundational molecule upon which all comparative SAR in this scaffold is based [3].
| Evidence Dimension | UT-B Inhibition Potency (IC50) in Mouse Erythrocyte Urea Transport Assay |
|---|---|
| Target Compound Data | 25.1 nM |
| Comparator Or Baseline | Compound 3k (optimized triazolothienopyrimidine analog) = 23 nM |
| Quantified Difference | 1.1-fold (i.e., 2.1 nM difference, a marginal advantage for 3k) |
| Conditions | Erythrocyte lysis-based high-throughput screen for urea transport inhibition (mouse UT-B) |
Why This Matters
Selecting the original, most extensively characterized lead compound (UT-B-IN-1) ensures experimental continuity with a vast body of published SAR data, which is essential for medicinal chemistry benchmarking.
- [1] Yao C, et al. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration. J Am Soc Nephrol. 2012 Jul;23(7):1210-20. View Source
- [2] Anderson MO, et al. Nanomolar potency and metabolically stable inhibitors of kidney urea transporter UT-B. J Med Chem. 2012 Jun 28;55(12):5942-50. View Source
- [3] Liu Y, et al. 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3338-41. View Source
